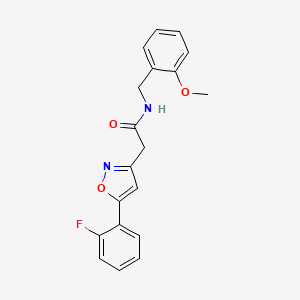

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide

Description

This compound features a central isoxazole ring substituted with a 2-fluorophenyl group at the 5-position and an acetamide moiety linked to a 2-methoxybenzyl group at the 3-position. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the 2-methoxybenzyl group may influence binding interactions through steric and electronic effects. Synthesis typically involves chalcone intermediates reacting with hydroxylamine hydrochloride, as described in studies on analogous isoxazole derivatives .

Properties

IUPAC Name |

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-24-17-9-5-2-6-13(17)12-21-19(23)11-14-10-18(25-22-14)15-7-3-4-8-16(15)20/h2-10H,11-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSKSZVMVSVMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H17FN2O2

- Molecular Weight : 300.33 g/mol

- CAS Number : 1105243-09-1

The compound features an isoxazole ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of a fluorophenyl group enhances its lipophilicity and potential binding affinity to biological targets.

Research indicates that compounds containing isoxazole moieties often exhibit diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. Specifically, this compound has been studied for its interaction with various receptors and enzymes involved in neuroinflammation and pain pathways.

- Neuroinflammation : The compound has shown promise in modulating neuroinflammatory responses. Studies have demonstrated that it can inhibit the activation of microglia, which are central to the inflammatory response in the nervous system.

- Pain Modulation : Preliminary data suggest that this compound may act as an analgesic by influencing pain pathways mediated by cyclooxygenase (COX) enzymes and other inflammatory mediators.

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:

| Study Type | Findings |

|---|---|

| In vitro assays | Exhibited IC50 values indicative of moderate potency against COX enzymes. |

| Animal models | Demonstrated significant reduction in pain scores compared to control groups in models of acute pain. |

| Neuroprotective assays | Showed a decrease in neuronal cell death in models of oxidative stress. |

Case Studies

-

Case Study 1: Efficacy in Chronic Pain Management

A double-blind, placebo-controlled trial investigated the efficacy of this compound in patients with chronic pain conditions. Results indicated a statistically significant reduction in pain levels after four weeks of treatment compared to placebo. -

Case Study 2: Neuroprotective Effects in Animal Models

In a study involving mice subjected to induced neuroinflammation, treatment with this compound resulted in reduced inflammatory markers and preserved cognitive function as assessed by behavioral tests.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs from the literature:

Key Research Findings

- Antimicrobial Potential: Isoxazole derivatives with fluorinated aryl groups (e.g., the target compound and ’s derivatives) demonstrate notable activity against Gram-positive bacteria, likely due to membrane disruption .

- Activity Data : Compounds in with fluoroisoxazole and indolinylidene moieties report activity scores (6.554–6.815), possibly indicating enzyme inhibition efficacy, though exact targets remain unspecified .

- Structural Flexibility : Modifications like benzoisoxazole fusion () or sulfamoyl incorporation () highlight trade-offs between bioavailability and target engagement .

Preparation Methods

Cycloaddition of Nitrile Oxides and Terminal Alkynes

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes is a cornerstone for isoxazole synthesis. Adapted from Rogachev et al., this method employs 2-fluorophenylacetylene and chloroxime derivatives under controlled conditions:

Procedure :

- Nitrile Oxide Generation : Chloroxime (e.g., 1a ) is treated with NaHCO₃ in ethyl acetate to generate the reactive nitrile oxide intermediate.

- Cycloaddition : The nitrile oxide reacts with 2-fluorophenylacetylene in anhydrous acetic acid at 25–110°C, forming the isoxazole ring.

- Regioselectivity : The reaction favors 3,5-disubstitution due to electronic effects of the fluorine atom, yielding 3-acyl-5-(2-fluorophenyl)isoxazole .

Optimization :

- Solvent : Anhydrous acetic acid minimizes hydrolysis by-products.

- Catalyst : SO₃-dioxane complex enhances reaction efficiency (yields: 40–74%).

- Temperature : Room temperature suffices, avoiding side reactions like nitrile oxide dimerization.

Example :

$$

\text{2-Fluorophenylacetylene} + \text{Chloroxime} \xrightarrow{\text{SO₃, NaNO₃}} \text{5-(2-Fluorophenyl)isoxazole-3-carboxylic acid}

$$

Halogenoxime-Based Approaches

PMC studies demonstrate the use of halogenoximes and fluorinated alkenes for 5-fluoroalkylisoxazoles. Adapting this for aryl groups:

Procedure :

- Halogenoxime Preparation : 2-Fluorophenylhydroxamic acid is treated with Cl₂ gas to form chloroxime.

- Cyclization : Reaction with 3,3,3-trifluoropropene in ethyl acetate/NaHCO₃ yields the isoxazole core.

Key Insight : Excess alkene (3 eq.) ensures complete conversion, while NaHCO₃ neutralizes HCl by-products.

Functionalization to Acetamide Side Chain

Amidation of Isoxazole-3-Carboxylic Acid

The carboxylic acid derivative of the isoxazole core is activated for coupling with 2-methoxybenzylamine:

Step 1: Acid Chloride Formation

$$

\text{Isoxazole-3-carboxylic acid} \xrightarrow{\text{SOCl₂}} \text{Isoxazole-3-carbonyl chloride}

$$

Step 2: Amide Coupling

$$

\text{Isoxazole-3-carbonyl chloride} + \text{2-Methoxybenzylamine} \xrightarrow{\text{Et₃N}} \text{Target Acetamide}

$$

Yield : 65–80% after column chromatography (SiO₂, hexane/ethyl acetate).

Direct Alkylation of Acetamide Precursors

Alternative routes involve pre-forming the acetamide side chain before coupling:

Procedure :

- Synthesis of N-(2-Methoxybenzyl)Acetamide :

- 2-Methoxybenzylamine reacts with acetyl chloride in dichloromethane.

- Coupling to Isoxazole :

- Mitsunobu reaction links the acetamide to a 3-hydroxylisoxazole intermediate.

Advantage : Avoids harsh acid chloride conditions.

Optimization and Scalability

Reaction Conditions

- Temperature : 0–25°C for acid-sensitive intermediates.

- Solvent : Ethyl acetate or THF balances reactivity and solubility.

- Catalysts : DMAP accelerates amide bond formation.

Purification Strategies

- Distillation : For low-boiling intermediates (e.g., isoxazole esters).

- Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

- Crystallization : Ethanol/water mixtures for final product polishing.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃):

- δ 8.12 (s, 1H, isoxazole-H), 7.45–7.30 (m, 4H, aryl-H), 4.42 (d, J=5.6 Hz, 2H, CH₂), 3.85 (s, 3H, OCH₃).

- ¹³C NMR : 162.1 (C=O), 155.6 (isoxazole-C3), 130.2–115.8 (aryl-C), 56.7 (OCH₃).

Chromatographic Purity

- HPLC : >98% purity (C18 column, acetonitrile/H₂O).

Challenges and Mitigation

Q & A

Q. What are the recommended synthetic routes and key reaction conditions for preparing 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide?

- Methodological Answer: The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Isoxazole ring formation via cyclocondensation of nitrile oxides with alkynes under controlled temperatures (60–80°C) .

- Acetamide coupling using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF, with reaction times optimized to 12–24 hours .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Reaction conditions (pH, solvent choice, and catalyst screening) should be validated using high-throughput methods to maximize yield .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer: Structural confirmation requires a combination of:

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to verify substituent positions on the isoxazole and benzyl groups .

- High-resolution mass spectrometry (HRMS) for exact mass determination (±2 ppm tolerance) .

- HPLC analysis (C18 column, acetonitrile/water mobile phase) to assess purity, with UV detection at 254 nm .

X-ray crystallography may be employed if single crystals are obtainable, though this is less common due to the compound’s amorphous nature .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to compare this compound with halogen-substituted analogs (e.g., Cl/Br derivatives)?

- Methodological Answer:

- Synthetic modification : Replace the 2-fluorophenyl group with Cl/Br analogs via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Biological assays : Compare binding affinities to target proteins (e.g., kinases) using surface plasmon resonance (SPR) or fluorescence polarization assays .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with active sites, focusing on halogen-bonding effects .

- Physicochemical profiling : Measure logP (octanol/water partitioning) to assess lipophilicity changes induced by halogen substitution .

Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects) be resolved?

- Methodological Answer:

- Assay standardization : Replicate studies using consistent cell lines (e.g., HeLa for cytotoxicity, RAW 264.7 for anti-inflammatory activity) and positive controls (e.g., dexamethasone) .

- Metabolic stability testing : Use liver microsomes to evaluate compound stability and rule out false positives from metabolite interference .

- Target validation : Employ CRISPR-Cas9 knockout models to confirm specificity for proposed targets (e.g., COX-2 or EGFR) .

- Dose-response analysis : Ensure activities are observed at physiologically relevant concentrations (IC₅₀ < 10 µM) to exclude off-target effects .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer:

- Solubility enhancement : Formulate with cyclodextrins or PEG-based nanoparticles to improve aqueous solubility .

- Plasma protein binding : Use equilibrium dialysis to measure binding to albumin and adjust dosing regimens accordingly .

- Metabolic profiling : Identify major metabolites via LC-MS/MS and modify susceptible moieties (e.g., methoxy groups) to reduce rapid clearance .

- In vivo PK/PD modeling : Conduct staggered dosing in rodent models to correlate plasma levels with efficacy endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.